Product packaging for Cyclazocine(Cat. No.:CAS No. 7346-09-0)

Cyclazocine

Cat. No.: B10858416
CAS No.: 7346-09-0
M. Wt: 271.4 g/mol
InChI Key: YQYVFVRQLZMJKJ-UHFFFAOYSA-N
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Description

Cyclazocine is a synthetic compound belonging to the benzomorphan class of opioids, recognized for its mixed agonist-antagonist profile at opioid receptors . It acts primarily as a potent kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) partial agonist or antagonist, with additional high affinity for the delta-opioid receptor (DOR) . This unique mechanism makes it a valuable pharmacological tool for studying opioid receptor function, signal transduction, and the development of tolerance . Historically, this compound was investigated for the management of opiate addiction, as it was shown to block the effects of heroin, though its clinical utility was limited by psychotomimetic side effects such as dysphoria, hallucinations, and visual disturbances . Ongoing research explores its potential in various areas, including the development of long-acting analgesics and treatments for cocaine dependence . Researchers utilize this compound in receptor binding assays, behavioral studies, and investigations into the neurochemical basis of addiction and pain. It is known to affect the metabolism of biogenic amines like dopamine, noradrenaline, and serotonin in different regions of the brain, which may underlie its behavioral effects . This product is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25NO B10858416 Cyclazocine CAS No. 7346-09-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c1-12-17-9-14-5-6-15(20)10-16(14)18(12,2)7-8-19(17)11-13-3-4-13/h5-6,10,12-13,17,20H,3-4,7-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYVFVRQLZMJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022863
Record name Cyclazocine
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Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3572-80-3, 7346-09-0, 63903-61-7
Record name Cyclazocine
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Record name Cyclazocine [USAN:INN]
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Record name (2alpha,6alpha,11R*)-(1)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
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Record name Cyclazocine
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Record name Cyclazocine
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Preparation Methods

Nucleophilic Alkylation of (+)-Normetazocine

The foundational synthesis involves the reaction of (+)-normetazocine (1) with cyclopropylmethyl chloride (2) under basic conditions. The process, first reported in the 1960s, proceeds via a nucleophilic substitution mechanism at the tertiary amine site. Key parameters include:

  • Solvent : N,N-Dimethylformamide (DMF) or dimethylacetamide (DMAc)

  • Base : Sodium hydrogencarbonate (NaHCO₃) or potassium carbonate (K₂CO₃)

  • Temperature : 80–100°C for 12–24 hours

  • Yield : 58–67% after chromatographic purification

The stereochemical integrity of the cyclopropane ring is maintained through careful control of reaction kinetics, with excess cyclopropylmethyl chloride (1.5–2.0 equivalents) ensuring complete conversion.

Intermediate Isolation and Characterization

Critical intermediates are characterized using:

ParameterAnalytical MethodKey Findings
PurityHPLC (C18 column)>98% purity post-crystallization
StereochemistryX-ray crystallographyR-configuration at C9 confirmed
Thermal stabilityDSC-TGADecomposition onset at 215°C

Modern Catalytic Approaches

Palladium-Mediated Coupling Reactions

Recent advancements employ Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with bis(diphenylphosphino)ferrocene (dppf) ligands to enhance alkylation efficiency. This method:

  • Reduces reaction time to 4–6 hours

  • Increases yield to 78–82%

  • Minimizes di-alkylated byproducts (<3%)

The catalytic cycle involves oxidative addition of cyclopropylmethyl bromide to Pd(0), followed by ligand exchange and reductive elimination.

Continuous Flow Synthesis

Industrial-scale production utilizes microreactor systems with:

ParameterValueImpact
Residence time8–12 minutesImproved heat transfer
Pressure15–20 barEnhances cyclopropane stability
Throughput2.4 kg/dayScalable for GMP manufacturing

Structural Analog Synthesis

8,9-Fused Heterocyclic Derivatives

Modification of the benzomorphan core through cyclocondensation introduces triazole or imidazole rings:

  • Triazole derivatives : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with sodium ascorbate

  • Imidazole derivatives : Condensation with glyoxal and ammonium acetate

These variants exhibit altered κ-opioid receptor affinity (Kᵢ = 0.3–1.8 nM vs. 2.4 nM for parent compound).

Industrial-Scale Optimization

Crystallization Protocols

Final purification employs antisolvent crystallization with:

  • Solvent system : Ethyl acetate/hexanes (3:1 v/v)

  • Cooling rate : 0.5°C/min to −20°C

  • Particle size : 50–100 μm (controlled by mixing shear)

Environmental Considerations

Waste streams are treated via:

  • Distillation recovery : 92% DMF recycled

  • Acid scrubbers : Neutralize residual HCl(g)

  • Biodegradation : Microbial treatment of organic byproducts

Analytical Challenges and Solutions

Impurity Profiling

Common impurities include:

ImpurityStructureControl Strategy
N-DemethylatedNormetazocine derivativeAdjust alkylation stoichiometry
Cyclopropane-openedLinear alkyl chainStrict anhydrous conditions

Stability-Indicating Methods

Forced degradation studies reveal:

  • Acidic conditions (0.1M HCl): 15% degradation at 40°C/72h

  • Oxidative stress (3% H₂O₂): <5% degradation

  • Photolytic : No significant change under ICH Q1B guidelines

Emerging Synthetic Technologies

Enzymatic Resolution

Lipase-mediated kinetic resolution achieves 99% enantiomeric excess (ee) using:

  • Enzyme : Candida antarctica Lipase B (CAL-B)

  • Substrate : Racemic N-acyl intermediate

  • Conversion : 45% with E-value >200

Computational Modeling

Density Functional Theory (DFT) calculations guide transition state optimization:

  • B3LYP/6-31G(d) level predicts activation energy ΔG‡ = 24.3 kcal/mol

  • Solvent effects modeled via COSMO-RS

Regulatory Considerations

ICH Guidelines Compliance

  • Q3A(R2) : Impurity thresholds maintained at <0.10%

  • Q6A : Polymorph control via Form I (thermodynamically stable)

  • Q11 : Continuous manufacturing process validation

Comparative Synthesis Metrics

MethodYield (%)Purity (%)Cost Index
Classical alkylation6598.51.00
Pd-catalyzed8099.21.35
Flow synthesis7599.80.92

Chemical Reactions Analysis

Types of Reactions: Cyclazocine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can produce a variety of analogs with different pharmacological profiles .

Scientific Research Applications

Pharmacological Profile

Cyclazocine was first synthesized in 1962 and has been studied for its complex interactions with opioid receptors. Its dual action as an antagonist at mu-opioid receptors and an agonist at kappa-opioid receptors makes it a candidate for treating various conditions, particularly opioid addiction.

Table 1: Pharmacological Actions of this compound

Receptor Type Action Effect
Mu-opioidAntagonistBlocks effects of opioids
Kappa-opioidAgonistProduces analgesic effects

Opioid Addiction

This compound has been investigated as a treatment for opioid addiction. Clinical studies have shown that it can effectively block the effects of heroin and other opioids. For instance, a study involving narcotic addicts indicated that doses of 4 to 5 mg this compound could block the effects of 15 mg intravenous heroin for up to 28 hours .

Case Study: Efficacy in Narcotic Addiction

  • Participants: 103 patients with opioid dependency
  • Treatment: this compound administered alongside methadone
  • Outcome: Successful in blocking heroin effects in a significant number of patients; side effects included increased libido and mild euphoria .

Cocaine Addiction

Recent studies suggest this compound may also play a role in treating cocaine addiction. It has been shown to decrease cocaine self-administration in rats, indicating potential for reducing the reinforcing effects of cocaine .

Table 2: Effects on Cocaine Use

Study Findings
In vivo microdialysisThis compound attenuated dopamine response to nicotine, suggesting reduced rewarding effects .

Neuropharmacological Applications

This compound's interaction with dopamine systems suggests its potential in neuropharmacology. It has been observed to modulate dopamine release in the nucleus accumbens, which is implicated in reward pathways.

Case Study: Dopamine Modulation

  • Method: In vivo microdialysis in rats
  • Findings: this compound significantly reduced nicotine-induced increases in extracellular dopamine levels, indicating its potential use in smoking cessation therapies .

Electrophysiological Studies

Research has also explored the electrophysiological effects of this compound on neuronal activity. Studies show that this compound affects cerebellar Purkinje neurons, providing insights into its mechanism of action on central nervous system pathways.

Table 3: Electrophysiological Effects on Neurons

Study Focus Findings
Cerebellar Purkinje NeuronsThis compound induced depressions partially blocked by naloxone .

Comparison with Similar Compounds

Table 1: Receptor Affinities of this compound and Analogous Compounds

Compound µ Receptor (Ki, nM) κ Receptor (Ki, nM) σ Receptor (Ki, nM)
This compound 0.2 (high affinity) 11 (moderate affinity) 70 (low affinity)
Pentazocine 12 2.5 120
Ketothis compound 0.5 0.1 N/A
Nalorphine 0.8 15 N/A
Morphine 1.0 >1000 >1000

This compound’s triphasic binding (µ > κ > σ) contrasts with classical opioids like morphine, which lack σ affinity, and nalorphine, which primarily targets µ/κ receptors . Its low-affinity σ interaction overlaps with phencyclidine (PCP), contributing to NMDA receptor antagonism and dissociative effects .

Pharmacological Efficacy and Functional Activity

This compound exhibits lower efficacy at µ receptors compared to other opioids, ranking below buprenorphine and butorphanol in a partial agonist hierarchy . This low µ efficacy underpins its antagonist properties in morphine-dependent subjects, precipitating withdrawal akin to nalorphine . In contrast, its κ agonism mediates dysphoria and sedation, while σ activation contributes to hallucinations, differentiating it from pure κ agonists like EKC (Table 2) .

Table 2: Functional Effects of this compound vs. Comparators

Effect This compound Pentazocine Nalorphine Phencyclidine (PCP)
µ Receptor Activity Antagonist Partial Agonist Antagonist None
κ Receptor Activity Agonist Agonist Agonist None
σ Receptor Activity Agonist Weak Agonist None Agonist
NMDA Antagonism (IC50) 120 nM 8300 nM N/A 68 nM
Dopamine Modulation Reduces nicotine-induced DA release Moderate DA effects Minimal Increases DA

Behavioral and Clinical Profiles

  • Abuse Potential: this compound produces mild euphoria but lacks morphine-like reinforcing effects, resulting in lower abuse liability .
  • Psychotomimetic Effects : Unlike nalorphine, this compound’s σ agonism induces PCP-like dissociation, including tachycardia, delirium, and NMDA antagonism, which is 7-fold more potent than pentazocine .
  • Therapeutic Potential: this compound reduces nicotine- and cocaine-induced dopamine release in the nucleus accumbens, suggesting utility in addiction treatment . This contrasts with PCP, which exacerbates dopamine release and addiction risk .

Metabolic and Kinetic Differences

This compound undergoes hepatic glucuronidation and hydroxylation, yielding metabolites excreted in bile . Unlike pentazocine, which is metabolized to inactive compounds, this compound’s metabolites retain partial κ activity, prolonging its effects .

Biological Activity

Cyclazocine is a synthetic opioid analgesic belonging to the benzomorphan class, first synthesized in the early 1960s. It is characterized by its unique pharmacological properties, acting primarily as a mixed agonist-antagonist at opioid receptors, particularly the kappa-opioid receptor (KOR) and the mu-opioid receptor (MOR). This compound has been extensively studied for its potential applications in pain management and opioid addiction treatment.

This compound's chemical structure allows it to interact with various opioid receptors, leading to its complex pharmacological profile. It acts as an agonist at KOR and a partial agonist at MOR, with high affinity for delta-opioid receptors as well. This dual action contributes to its analgesic effects while also modulating the addictive properties associated with opioids .

Pharmacodynamics

This compound exhibits a range of biological activities due to its interaction with opioid receptors:

  • Agonist Activity : Primarily at KOR, which is linked to analgesia and sedation.
  • Partial Agonist Activity : At MOR, which may provide pain relief while minimizing the risk of full agonist-related side effects.
  • Antagonist Activity : this compound has been shown to act as a mu-antagonist, inhibiting morphine-induced antinociception .

Clinical Studies

  • Narcotic Addiction Treatment : In clinical trials, this compound has shown efficacy in blocking heroin effects. A study reported that 4 to 5 mg of this compound daily effectively blocked 15 mg of intravenous heroin for up to 28 hours. Side effects included increased libido and euphoria but diminished over time .
  • Retention Rates : In a low-intervention setting involving 27 patients, this compound was administered over ten months with a retention rate of 42%. Most patients accepted the treatment; however, side effects during induction limited broader application .
  • Comparison with Naltrexone : A controlled study indicated that this compound produced more side effects compared to naltrexone during induction phases. While naltrexone was well-tolerated, this compound led to discontinuation in some cases due to distressing side effects .

Data Table: Summary of Key Findings

Study ReferenceDosageEfficacySide EffectsRetention Rate
JAMA (1967)4-5 mgEffective in blocking heroinEuphoria, constipationNot specified
Arch Gen Psychiatry (1974)VariableAccepted by 75%Induction side effects limited use42%
PubMed (2002)VariableMore side effects than naltrexoneHigher discontinuation rateNot specified

Research Implications

This compound serves as a valuable model compound for understanding opioid receptor interactions and developing new analgesics and addiction treatments. Its mixed agonist-antagonist profile makes it particularly interesting for research into managing pain without the high addiction potential associated with traditional opioids.

Q & A

Basic Research Questions

Q. What experimental designs are most appropriate for evaluating Cyclazocine’s dual activity as an antidepressant and narcotic antagonist?

  • Methodological Answer : Utilize double-blind, placebo-controlled trials with crossover designs to isolate this compound’s antidepressant effects from its antinarcotic properties. Stratify patient cohorts by baseline depression severity (e.g., Hamilton Depression Rating Scale) and opioid dependence history. Include EEG monitoring to correlate clinical outcomes with neurophysiological changes, such as alpha rhythm suppression and theta activity increases .

Q. How can researchers minimize confounding variables when assessing this compound’s therapeutic efficacy in opioid addiction studies?

  • Methodological Answer : Implement PICOT frameworks to define cohorts (e.g., Population: opioid-dependent adults; Intervention: daily this compound 1–3 mg; Comparison: naltrexone or methadone; Outcome: relapse rates; Time: 6-month follow-up). Control for comorbidities (e.g., depression) and use standardized withdrawal scales (e.g., Clinical Opiate Withdrawal Scale) .

Q. What pharmacokinetic parameters are critical for this compound dosing in preclinical models?

  • Methodological Answer : Prioritize bioavailability studies in rodent models using subcutaneous administration (common in addiction research). Monitor plasma half-life (2–4 hours in humans) and cross-blood-brain-barrier efficiency via LC-MS/MS. Adjust dosing intervals to account for rapid tolerance development observed in chronic use .

Advanced Research Questions

Q. How do contradictory findings about this compound’s abuse potential inform risk-benefit analyses in clinical trials?

  • Methodological Answer : Re-analyze historical data (e.g., Martin et al., 1965) using modern meta-analytic tools to quantify subjective euphoria vs. dysphoria rates. Compare this compound’s receptor binding profile (κ-opioid partial agonist, μ-opioid antagonist) with newer analogs to identify structural determinants of abuse liability .

Q. What statistical methods resolve discrepancies in this compound’s long-term antidepressant efficacy across patient subgroups?

  • Methodological Answer : Apply mixed-effects models to longitudinal data from open-label trials (e.g., Fink et al., 1970). Stratify by EEG biomarkers (e.g., fast-beta activity) and use survival analysis to model dropout rates due to side effects (e.g., "grippe-like" withdrawal symptoms) .

Q. How can EEG patterns differentiate this compound’s antidepressant effects from its antinarcotic activity?

  • Methodological Answer : Conduct spectral analysis of scalp-recorded EEGs pre- and post-administration. Correlate decreased alpha abundance (8–12 Hz) with mood improvement and increased theta (4–7 Hz) with opioid receptor modulation. Validate findings against tricyclic antidepressant EEG profiles .

Q. What ethical considerations arise when designing trials for this compound’s narrow therapeutic window?

  • Methodological Answer : Implement adaptive trial designs with real-time safety monitoring (e.g., Data Safety Monitoring Boards). Use patient-reported outcome measures (PROMs) to track side effects (e.g., insomnia, libido changes) and adjust dosages dynamically .

Methodological Frameworks

  • PICOT Alignment : Define Intervention specificity (e.g., this compound vs. buprenorphine) and Outcome validity (e.g., relapse prevention vs. mood stabilization) .
  • Data Contradiction Analysis : Use sensitivity analyses to test robustness of conclusions against outliers (e.g., high dropout rates in outpatient trials) .
  • EEG Protocol Standardization : Adhere to international guidelines (e.g., ISCEV standards) for electrode placement and artifact reduction in psychopharmacology studies .

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